Cas no 5702-82-9 (Acetamide,N-[4-(1-piperidinylsulfonyl)phenyl]-)
Acetamide,N-[4-(1-piperidinylsulfonyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[4-(1-piperidinylsulfonyl)phenyl]-
- N-(4-piperidin-1-ylsulfonylphenyl)acetamide
- 1-(4-acetylamino-benzenesulfonyl)-piperidine
- 1-(N-acetyl-sulfanilyl)-p
- 1-(N-Acetyl-sulfanilyl)-piperidin
- AC1L2Y4I
- AG-G-00857
- LASSBio-1297
- N-(4-(PIPERIDIN-1-YLSULFONYL)PHENYL)ACETAMIDE
- N-[4-(Acetylamino)phenylsulfonyl]piperidine
- N-[4-(piperidin-1-sulfonyl)phenyl]acetamide
- N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
- N-< N4-Acetyl-sulfanilyl> -piperidin
- NSC58726
- SureCN4070839
- NCGC00173246-01
- N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
- JWU3ZSA5XF
- SR-01000520006
- SCHEMBL4070839
- NS00033632
- N-(4-(Piperidin-1-ylsulphonyl)phenyl)acetamide
- TimTec1_005411
- Oprea1_109730
- 4'-(1-Piperidinylsulfonyl)acetanilide
- NSC-58726
- 5702-82-9
- AKOS000490110
- CHEMBL1084911
- N-(4-(PIPERIDINE-1-SULFONYL)-PHENYL)-ACETAMIDE
- TVEBRNUNWHDRLC-UHFFFAOYSA-N
- AB00076476-01
- N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- DTXSID60205630
- AI3-32817
- AE-641/00396049
- MFCD00577466
- Acetamide, N-[4-(1-piperidinylsulfonyl)phenyl]-
- CBDivE_014587
- CS-0314689
- SR-01000520006-1
- Acetamide, N-[4-(1-piperidinylsulphonyl)phenyl]-
- NSC 58726
- Cambridge id 5243409
- EINECS 227-187-3
- Acetamide, N-(4-(1-piperidinylsulfonyl)phenyl)-
- Oprea1_010973
- NCIOpen2_002269
- HMS1549F21
- N-[4-(PIPERIDIN-1-YLSULPHONYL)PHENYL]ACETAMIDE
- STK043808
-
- MDL: MFCD00577466
- Inchi: 1S/C13H18N2O3S/c1-11(16)14-12-5-7-13(8-6-12)19(17,18)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16)
- InChI Key: TVEBRNUNWHDRLC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C)=O)(N1CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 282.10394
- Monoisotopic Mass: 282.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 402
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- PSA: 66.48
- LogP: 2.91130
Acetamide,N-[4-(1-piperidinylsulfonyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312378-25g |
N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide |
5702-82-9 | 95% | 25g |
$475 | 2021-08-18 | |
| Fluorochem | 037855-1g |
N-[4-(Acetylamino)phenylsulfonyl]piperidine |
5702-82-9 | 97% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 037855-5g |
N-[4-(Acetylamino)phenylsulfonyl]piperidine |
5702-82-9 | 97% | 5g |
£150.00 | 2022-03-01 | |
| Chemenu | CM312378-5g |
N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide |
5702-82-9 | 95% | 5g |
$175 | 2022-08-31 | |
| abcr | AB392727-1 g |
4'-(1-Piperidinylsulfonyl)acetanilide; . |
5702-82-9 | 1g |
€104.50 | 2023-04-25 | ||
| abcr | AB392727-5 g |
4'-(1-Piperidinylsulfonyl)acetanilide; . |
5702-82-9 | 5g |
€271.20 | 2023-04-25 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385359-1g |
N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide |
5702-82-9 | 95+% | 1g |
¥489.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385359-5g |
N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide |
5702-82-9 | 95+% | 5g |
¥1501.00 | 2024-05-08 | |
| abcr | AB392727-1g |
4'-(1-Piperidinylsulfonyl)acetanilide; . |
5702-82-9 | 1g |
€127.00 | 2025-04-17 | ||
| abcr | AB392727-5g |
4'-(1-Piperidinylsulfonyl)acetanilide; . |
5702-82-9 | 5g |
€314.00 | 2025-04-17 |
Acetamide,N-[4-(1-piperidinylsulfonyl)phenyl]- Suppliers
Acetamide,N-[4-(1-piperidinylsulfonyl)phenyl]- Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Acetamide,N-[4-(1-piperidinylsulfonyl)phenyl]-
Acetamide, N-[4-(1-Piperidinylsulfonyl)phenyl] - CAS No 5702-82-9
Acetamide, N-[4-(1-piperidinylsulfonyl)phenyl] (CAS No 5702-82-9) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, often referred to as Acetamide, is characterized by its unique molecular structure, which includes a piperidine ring and a sulfonyl group attached to a phenyl ring. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and development.
The molecular structure of Acetamide, N-[4-(1-piperidinylsulfonyl)phenyl] is defined by its ability to form hydrogen bonds due to the amide group and the sulfonyl group. This property is crucial in determining its solubility, stability, and interaction with biological systems. Recent studies have highlighted the importance of such functional groups in enhancing the bioavailability of drugs, making this compound a promising candidate for further research.
One of the key areas of research involving this compound is its potential as a drug delivery agent. The sulfonyl group in the molecule has been shown to improve the permeability of drugs across biological membranes, which is a critical factor in drug efficacy. Additionally, the piperidine ring contributes to the molecule's ability to form stable complexes with other compounds, further enhancing its utility in drug design.
Recent advancements in computational chemistry have allowed researchers to model the behavior of Acetamide, N-[4-(1-piperidinylsulfonyl)phenyl] in various biological systems. These models have provided insights into the molecule's interaction with proteins and enzymes, suggesting potential applications in the treatment of diseases such as cancer and neurodegenerative disorders.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The choice of synthesis method depends on the availability of starting materials and the desired purity of the final product. Researchers have also explored green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining high yields.
The application of CAS No 5702-82-9 extends beyond pharmacology into materials science. Its unique properties make it a candidate for use in polymer synthesis and as an additive in various industrial applications. The ability to modify its structure further enhances its versatility, allowing for tailored applications across different industries.
In conclusion, Acetamide, N-[4-(1-piperidinylsulfonyl)phenyl] (CAS No 5702-82-9) is a multifaceted compound with significant potential in both pharmaceutical and industrial settings. Its molecular structure, functional groups, and synthesis methods make it a valuable subject for ongoing research and development.
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